![molecular formula C32H16 B086633 二苯并[a,g]芘 CAS No. 190-66-9](/img/structure/B86633.png)

二苯并[a,g]芘

描述

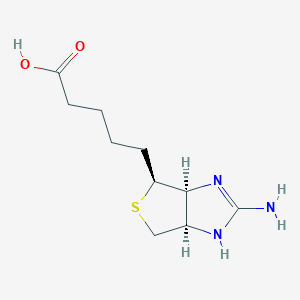

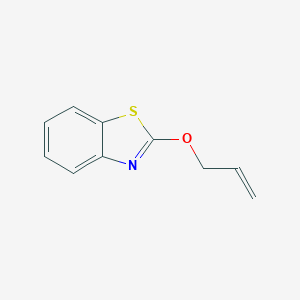

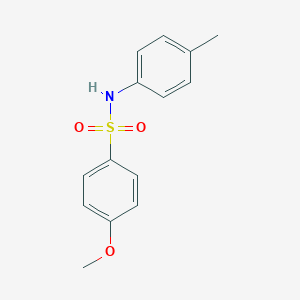

Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon (PAH) that consists of six peri-fused benzene rings . It is a type of angular-annulated PAH .

Synthesis Analysis

In recent years, a variety of new designs of coronene-based PAHs with diverse functions have emerged to serve as complementary materials in organic chemistry and materials chemistry . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .Molecular Structure Analysis

The molecular formula of Dibenzo[a,g]coronene is C32H16 . It has a complex structure with multiple fused benzene rings .Chemical Reactions Analysis

Coronene-based PAHs such as Dibenzo[a,g]coronene have been used in a variety of chemical reactions. They have been used in the synthesis of new materials with diverse functions .Physical And Chemical Properties Analysis

Dibenzo[a,g]coronene has a molecular weight of 400.5 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a complexity of 644 .科学研究应用

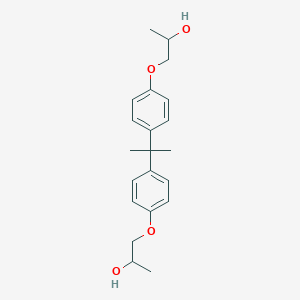

光电应用:二苯并[a,g]芘衍生物,如酯和亚酰胺,已被研究用于其在光电应用中的潜力。它们在电子基态和激发态上表现出显著差异,影响它们作为电致发光二极管发射体的性能。这些性质受其分子轨道构成和非平面性的影响,这影响了它们在有机发光二极管中的性能(Vollbrecht et al., 2019)。

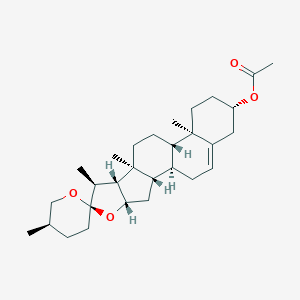

表面化学:已经探索了二苯并[a,g]芘在硅表面上的化学吸附。这涉及分子形成多个Si-C共价键,受键应变和平面外弯曲的显著影响。这些相互作用对于理解其在表面化学和材料科学中的应用至关重要(Suzuki et al., 2006)。

材料化学:在二苯并[a,g]芘衍生物中看到的芘芘结构的延伸和取代增强了其光物理、电化学和自组装性能。这使它们适用于各种应用,包括输电、电致发光和传感应用(Kumar & Tao, 2021)。

有机半导体应用:某些含有芘芘结构的二苯并[a,g]芘衍生物已显示出作为有机半导体的显著潜力。它们表现出相当大的场效应迁移率,使它们成为晶体管应用的候选(Kumar et al., 2016)。

液晶应用:某些二苯并[a,g]芘衍生物显示出形成液晶的性质,可用于分子器件,如有机发光二极管、光伏太阳能电池和场效应晶体管(Wang et al., 2010)。

未来方向

The synthetic, photophysical and materialistic aspects of Dibenzo[a,g]coronene can benefit researchers of diverse fields . The systematic extension and expansion of coronene backbones to wide categories of angular PAHs are covered . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .

属性

IUPAC Name |

nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCYVURKNNKDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172453 | |

| Record name | Dibenzo(a,g)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[a,g]coronene | |

CAS RN |

190-66-9 | |

| Record name | Dibenzo(a,g)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,g)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

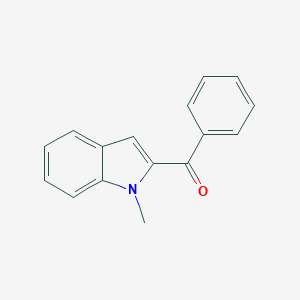

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。